1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Overview
Description
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methylsulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the core phenyl ring The fluorination and sulfonation reactions are crucial in introducing the fluorine and methylsulfonyl groups, respectively
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or methylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols
Reduction: Alcohols or amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Detailed studies are required to elucidate the exact mechanism, but it is likely to involve binding to active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-5-carboxylic acid
Uniqueness: 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid is unique due to its specific position of the carboxylic acid group on the piperidine ring, which can influence its biological activity and chemical reactivity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-(2-fluoro-4-methylsulfonylphenyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-20(18,19)10-4-5-12(11(14)7-10)15-6-2-3-9(8-15)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDSRWORXHXPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167561 | |
Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-67-5 | |
Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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